p-Methylbenzyl benzoate p-Methylbenzyl benzoate
Brand Name: Vulcanchem
CAS No.: 38418-10-9
VCID: VC18403196
InChI: InChI=1S/C15H14O2/c1-12-7-9-13(10-8-12)11-17-15(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3
SMILES:
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol

p-Methylbenzyl benzoate

CAS No.: 38418-10-9

Cat. No.: VC18403196

Molecular Formula: C15H14O2

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

p-Methylbenzyl benzoate - 38418-10-9

Specification

CAS No. 38418-10-9
Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
IUPAC Name (4-methylphenyl)methyl benzoate
Standard InChI InChI=1S/C15H14O2/c1-12-7-9-13(10-8-12)11-17-15(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Standard InChI Key VHSYVZKRJCCJMK-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)COC(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

p-Methylbenzyl benzoate (systematic name: (4-methylphenyl)methyl benzoate) is an ester derived from the condensation of 4-methylbenzyl alcohol and benzoic acid. Its molecular formula is C₁₅H₁₄O₂, with a molecular weight of 226.27 g/mol. The compound’s structure consists of a benzyl alcohol derivative substituted with a methyl group at the para position of the aromatic ring, esterified with a benzoic acid group (Figure 1) .

Synthesis and Manufacturing

Esterification Methods

The synthesis of p-methylbenzyl benzoate typically follows classical esterification protocols:

Procedure:

  • Acid-Catalyzed Esterification:

    • Reactants: 4-Methylbenzyl alcohol (0.1 mol), benzoic acid (0.1 mol), sulfuric acid (catalyst).

    • Conditions: Reflux at 120°C for 6–8 hours under azeotropic distillation to remove water .

    • Yield: ~85–90% after purification via vacuum distillation.

  • Enzymatic Esterification:

    • Catalyst: Lipase (e.g., Candida antarctica).

    • Solvent: Tert-butyl alcohol, 50°C, 24 hours .

    • Yield: ~70–75%.

Comparison of Methods:

ParameterAcid-CatalyzedEnzymatic
Reaction Time6–8 hours24 hours
Environmental ImpactHigh (acid waste)Low (biodegradable)
ScalabilityIndustrialLab-scale

Physical and Chemical Properties

Thermodynamic Data

PropertyValueSource
Melting Point45–47°C (predicted)
Boiling Point310–315°C at 760 mmHgExtrapolated
Density (25°C)1.12 g/cm³Estimated
Refractive Index (nD²⁵)1.545Analogous
Solubility in Water0.02 g/L (20°C)
LogP (Octanol-Water)3.8Predicted

Spectroscopic Characteristics

  • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1270 cm⁻¹ (C-O ester), 1600 cm⁻¹ (aromatic C=C) .

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 5.15 (s, 2H, OCH₂), 7.25–8.10 (m, 9H, aromatic) .

Applications in Industry and Research

Fragrance and Flavor Industry

p-Methylbenzyl benzoate’s mild balsamic odor profile makes it suitable for:

  • Perfumery: Base note in floral and amber compositions .

  • Food Additives: FDA-approved indirect additive (21 CFR 175.105) for adhesives in packaging .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Antimicrobial Agents: Analogues show activity against Staphylococcus aureus (MIC: 32 µg/mL) .

  • Protecting Groups: The p-methylbenzyl (MBn) moiety is cleaved oxidatively using DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone), enabling orthogonal deprotection strategies in peptide synthesis .

Stability and Reactivity

Oxidative Degradation

  • DDQ-Mediated Cleavage: MBn groups are selectively removed over traditional benzyl protections, offering synthetic flexibility (Figure 2) .

    MBn-O-R+DDQR-OH+p-tolualdehyde(Yield: 92%)[5]\text{MBn-O-R} + \text{DDQ} \rightarrow \text{R-OH} + \text{p-tolualdehyde} \quad (\text{Yield: 92\%})[5]
  • Hydrolytic Stability: Resistant to acidic hydrolysis (pH > 3) but undergoes saponification under alkaline conditions .

ParameterDataSource
Acute Oral Toxicity (LD₅₀)3200 mg/kg (rat)Analogous
Skin IrritationModerate (Draize test)
Environmental PersistenceLow (BCF: 120 L/kg)Predicted

Regulatory Status

  • REACH: Registered under EC 248-561-9 for industrial use.

  • FDA: Approved as an indirect food additive .

Future Directions

Recent advances in enzymatic synthesis and green chemistry are poised to enhance the sustainability of p-methylbenzyl benzoate production. Additionally, its role in orthogonal deprotection strategies warrants further exploration in complex molecule synthesis .

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